

Application Note: HPLC Analysis for Purity Determination of D(+)-Raffinose Pentahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D(+)-Raffinose pentahydrate*

Cat. No.: *B15602998*

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Introduction

D(+)-Raffinose pentahydrate is a trisaccharide composed of galactose, glucose, and fructose. It is found in various vegetables and grains and has applications in the food, pharmaceutical, and cosmetic industries as a prebiotic, stabilizer, and humectant. Accurate determination of its purity is crucial for quality control and to ensure its suitability for these applications. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of sugars.[1][2] Due to the lack of a significant UV chromophore in raffinose, detection is typically achieved using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[3][4][5][6] This application note details a reliable HPLC method for the purity assessment of **D(+)-Raffinose pentahydrate**.

Principle

This method employs Hydrophilic Interaction Liquid Chromatography (HILIC) to separate D(+)-Raffinose from potential impurities.[7][8][9][10][11] The stationary phase is an amino-bonded silica column, which provides good retention and separation of polar compounds like sugars.[12][13] The mobile phase consists of a mixture of acetonitrile and water. Detection is performed using a Refractive Index (RI) detector, which measures the difference in the refractive index between the mobile phase and the eluting sample components.[2][3][4] Purity is determined by the area percentage method, where the peak area of raffinose is compared to the total area of all observed peaks.

Experimental Protocol

1. Materials and Reagents

- **D(+)-Raffinose pentahydrate** reference standard ($\geq 99.0\%$ purity)[[14](#)][[15](#)]
- **D(+)-Raffinose pentahydrate** sample for analysis
- Acetonitrile (HPLC grade)
- Deionized water (18.2 M Ω ·cm)
- 0.45 μ m syringe filters (nylon or PTFE)

2. Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Refractive Index (RI) detector.
- Column: Amino-bonded silica column (e.g., 4.6 x 250 mm, 5 μ m particle size).[[6](#)][[12](#)]
- Mobile Phase: Acetonitrile/Water (75:25, v/v).
- Flow Rate: 1.0 mL/min.[[2](#)][[6](#)]
- Column Temperature: 30°C.[[6](#)][[16](#)]
- Injection Volume: 10 μ L.
- Detector: Refractive Index (RI) Detector.[[4](#)][[5](#)]
 - Detector Temperature: 35°C
 - Wait for the detector to stabilize before starting the analysis.
- Run Time: 20 minutes.

3. Preparation of Solutions

- Standard Solution (1.0 mg/mL):
 - Accurately weigh approximately 10 mg of **D(+)-Raffinose pentahydrate** reference standard.
 - Transfer it to a 10 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase (Acetonitrile/Water 75:25).
 - Mix thoroughly until the standard is completely dissolved.
 - Filter the solution through a 0.45 µm syringe filter before injection.
- Sample Solution (1.0 mg/mL):
 - Accurately weigh approximately 10 mg of the **D(+)-Raffinose pentahydrate** sample.
 - Transfer it to a 10 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase.
 - Mix thoroughly until the sample is completely dissolved.
 - Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for analysis if the following criteria are met:

- Tailing Factor: Not more than 2.0 for the raffinose peak.
- Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

5. Analytical Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform the system suitability test.

- Inject the prepared sample solution into the chromatograph.
- Record the chromatogram and integrate the peaks.

6. Data Presentation and Calculation

The purity of **D(+)-Raffinose pentahydrate** is calculated based on the area percentage of the principal peak relative to the total area of all peaks in the chromatogram.

$$\text{Purity (\%)} = (\text{Area of Raffinose Peak} / \text{Total Area of All Peaks}) \times 100$$

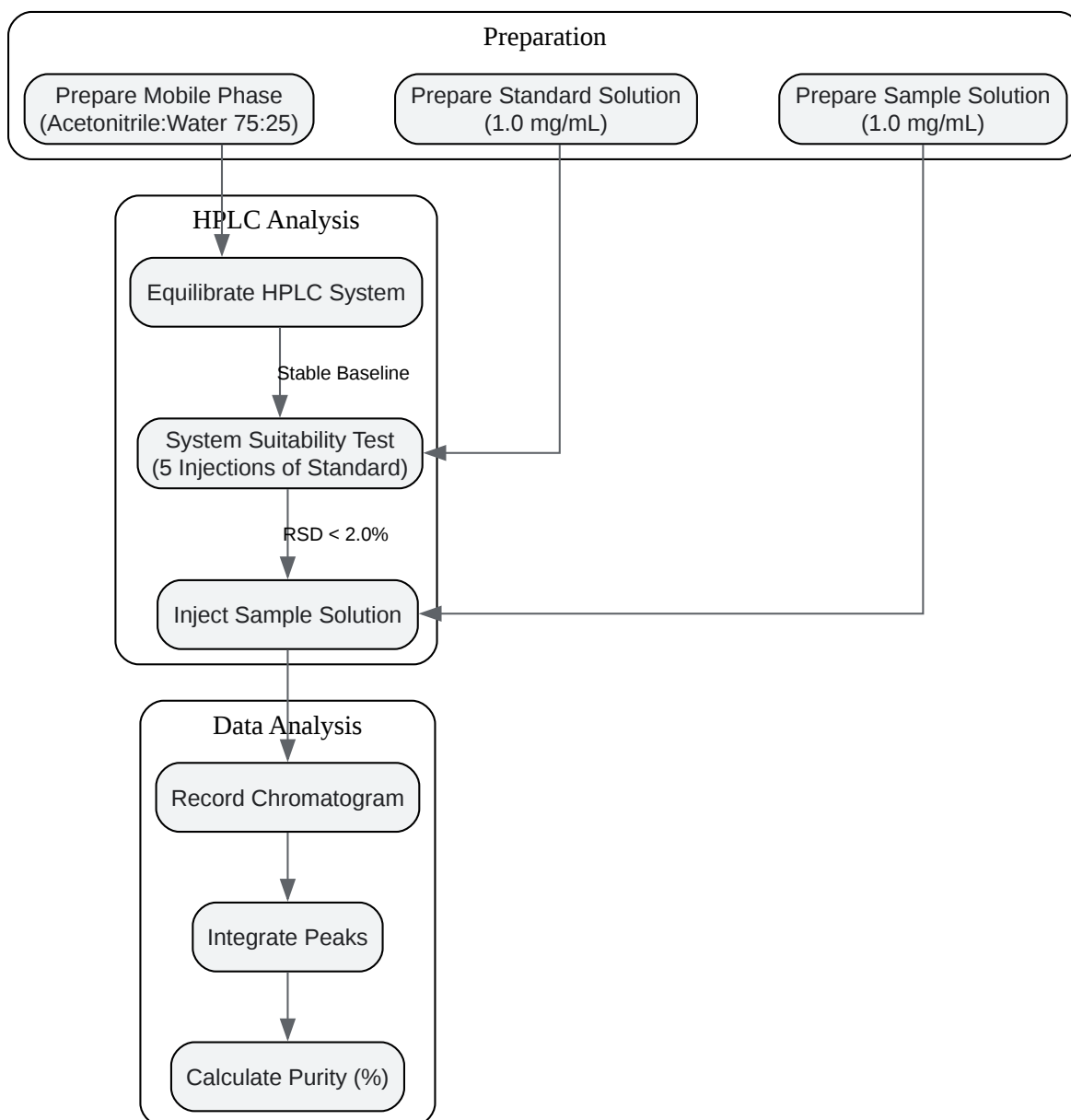
Table 1: System Suitability Results

Injection	Retention Time (min)	Peak Area	Tailing Factor
1	9.85	1254321	1.1
2	9.86	1256789	1.1
3	9.84	1253987	1.2
4	9.85	1258765	1.1
5	9.86	1255432	1.2
Mean	9.85	1255859	1.14
Std. Dev.	0.008	1987.6	0.05
%RSD	0.08%	0.16%	N/A

Table 2: Sample Purity Analysis

Peak No.	Retention Time (min)	Peak Area	Area %	Identification
1	5.21	8765	0.07	Impurity 1
2	7.89	12345	0.10	Impurity 2
3	9.85	12567890	99.83	D(+)-Raffinose
Total	N/A	12588900	100.00	N/A

Mandatory Visualizations



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Caption: Experimental workflow for HPLC purity analysis of **D(+)-Raffinose pentahydrate**.

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